ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiophene derivatives are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are known for their diverse properties and applications, including their use in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also has an acetamido group and a phenylsulfonyl group attached to it, which could influence its reactivity and properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Thiophene derivatives, in general, are known for their stability and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The title compound, closely related to the query chemical, was synthesized via base catalytic reaction, demonstrating its potential in the development of novel organic structures. The molecule exhibits significant planarity in its fused thienopyrimidinone ring system, with specific dihedral angles to the phenyl ring, showcasing its unique geometric configuration and the importance of intermolecular interactions such as C—H⋯O and C—H⋯π in stabilizing crystal packing (Hu, Chen, Xie, & Liu, 2007).
Biological Activity
A series of novel compounds, including derivatives similar to the query chemical, were synthesized and showed considerable antibacterial and antifungal activities against a range of pathogenic strains. This indicates the compound's potential utility in medicinal chemistry, particularly in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antitumor Applications
Novel diarylsulfonylurea derivatives, which include structures analogous to the chemical , were synthesized and evaluated for their antitumor activity. Selected compounds demonstrated broad-spectrum antitumor activities, highlighting the potential of these chemicals in cancer research and therapy development (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Chemical Synthesis and Modification
The query compound's related structures have been utilized in various synthetic processes, demonstrating their versatility as intermediates in the production of complex organic molecules. These processes often involve modifications to the cyclopentene and thiophene rings, leading to compounds with potential applications in materials science and organic chemistry (Gataullin et al., 2001).
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-2-24-18(21)16-13-9-6-10-14(13)25-17(16)19-15(20)11-26(22,23)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBYBFRWWPNQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.